

The Physiological Role of L-Anserine Nitrate In Vivo: A Technical Whitepaper

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Compound of Interest		
Compound Name:	L-Anserine nitrate	
Cat. No.:	B1674481	Get Quote

Disclaimer: Scientific literature extensively covers the individual physiological roles of L-Anserine and nitrate. However, in vivo research specifically investigating **L-Anserine nitrate** as a singular compound is currently limited. This technical guide synthesizes the known in vivo effects, mechanisms of action, and experimental data for each component to provide a comprehensive overview of the potential physiological role of **L-Anserine nitrate**. This information is intended for researchers, scientists, and drug development professionals.

Introduction

L-Anserine nitrate is a salt combining the naturally occurring dipeptide L-Anserine (β-alanyl-3-methyl-L-histidine) with a nitrate group. L-Anserine, found in high concentrations in the skeletal muscle and brain of various vertebrates, is recognized for its antioxidant, anti-glycation, and neuroprotective properties.[1][2][3] Nitrate, a polyatomic ion abundant in green leafy vegetables, serves as a precursor to nitric oxide (NO), a critical signaling molecule in cardiovascular and metabolic regulation.[2][4][5][6][7] This whitepaper will provide an in-depth examination of the physiological roles of both L-Anserine and nitrate in vivo, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

L-Anserine: Physiological Role and Mechanism of Action

L-Anserine exhibits a range of physiological effects primarily attributed to its potent antioxidant and neuroprotective capabilities. Unlike its analogue carnosine, L-Anserine is more resistant to



degradation by the enzyme carnosinase in human serum, potentially allowing for greater bioavailability and sustained action.[1]

Antioxidant and Anti-inflammatory Effects

In vivo, L-Anserine functions as a scavenger of hydroxyl radicals and can chelate metal ions, thereby mitigating oxidative stress.[8] Studies suggest that L-Anserine may also modulate cellular signaling pathways involved in the antioxidant response, potentially upregulating endogenous antioxidant enzymes.[8] Its anti-inflammatory effects have been observed through the inhibition of pro-inflammatory pathways.[3]

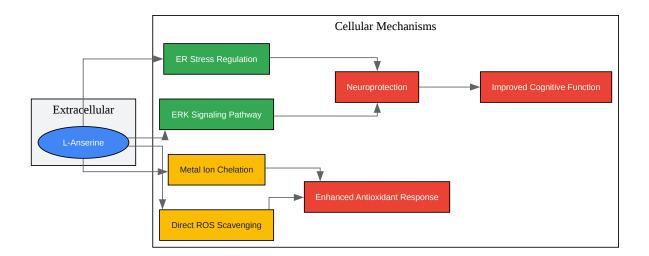
Neuroprotective and Cognitive Effects

L-Anserine has demonstrated neuroprotective effects in various in vivo models. It has been shown to protect against neurotoxicity by regulating the endoplasmic reticulum (ER) stress pathway.[9] Supplementation with an anserine/carnosine mixture has been found to preserve verbal episodic memory and cerebral blood flow in elderly individuals.[10][11]

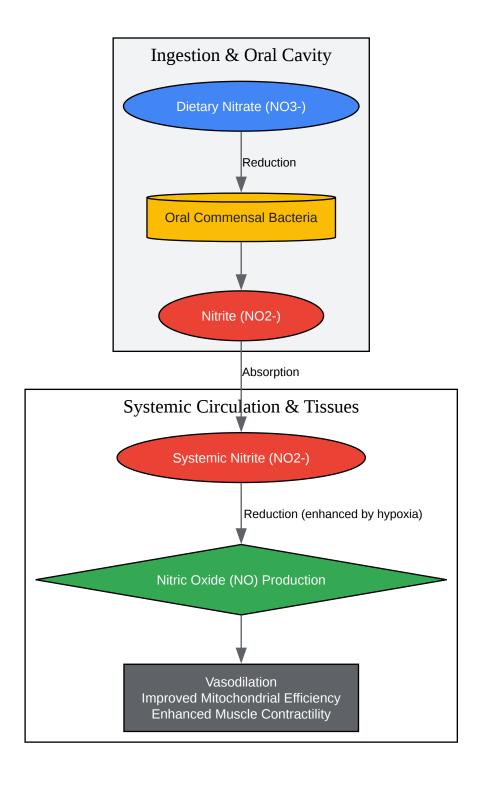
Signaling Pathways

The antioxidant and neuroprotective effects of L-Anserine are mediated through several signaling pathways. One key pathway is the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell survival and differentiation.[12][13]

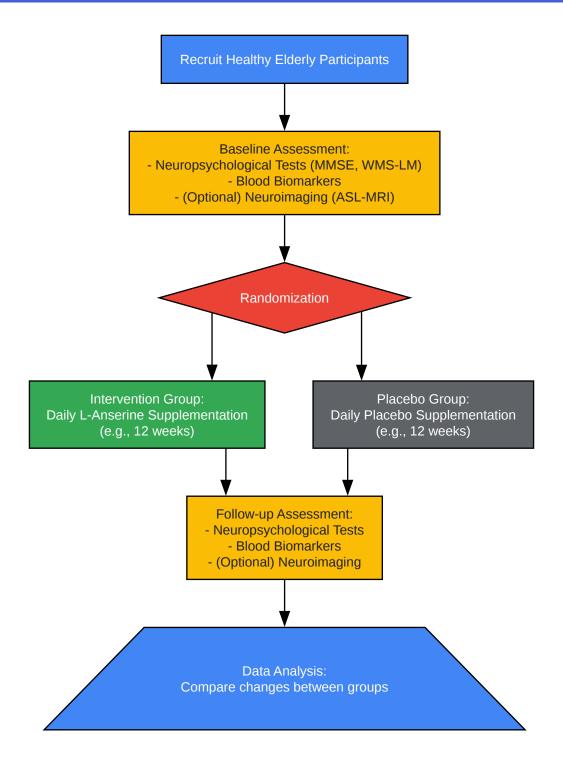




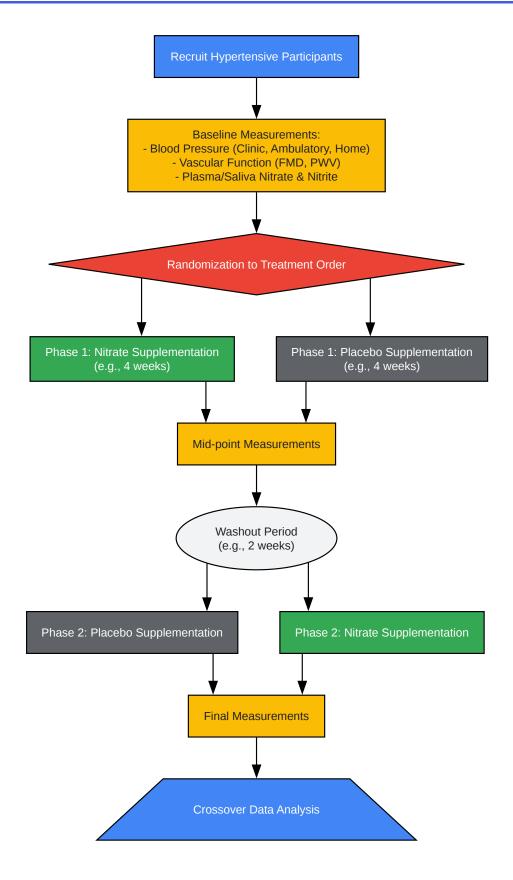












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